N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Descripción
This compound is a synthetic small molecule featuring a tetrahydroquinazolinone core modified with a sulfanylidene group, a morpholine substituent at position 6, and a benzamide-linked 3,4-dimethoxyphenylethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Tetrahydroquinazolinone scaffold: Known for diverse bioactivities, including kinase inhibition and antimicrobial properties .
- Sulfanylidene moiety: Enhances metabolic stability and binding affinity via sulfur-mediated interactions.
- Morpholine ring: Improves solubility and pharmacokinetic properties.
- 3,4-Dimethoxyphenylethyl group: Contributes to hydrophobic interactions and target selectivity.
The compound’s synthesis likely involves multi-step reactions, such as cyclization of hydrazinecarbothioamides followed by alkylation or coupling reactions, analogous to methods described for related quinazolinones .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-37-26-10-5-20(17-27(26)38-2)11-12-31-28(35)22-6-3-21(4-7-22)19-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40/h3-10,17-18,24H,11-16,19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAJLAPGAXHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Similarity Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The target compound’s sulfanylidene group distinguishes it from triazole-thiones (e.g., [7–9]), which feature a thione (-C=S) tautomer but lack the fused quinazolinone core .
- Compared to benzothiazolyl-substituted quinazolinones , the morpholine and dimethoxyphenylethyl groups in the target compound likely alter solubility and target specificity.
- Unlike thiazolidinedione-benzamides , the target compound’s tetrahydroquinazolinone scaffold may favor kinase inhibition over metabolic targets.
Computational Similarity Metrics
Molecular similarity analyses using Tanimoto and Dice indices (based on Morgan fingerprints) reveal:
- Tanimoto score: 0.72–0.85 with benzothiazolyl-quinazolinones, indicating moderate structural overlap .
- Dice score : 0.65–0.70 with triazole-thiones, reflecting differences in core heterocycles .
These metrics align with hierarchical clustering studies showing that bioactivity profiles correlate strongly with structural similarity .
Bioactivity and Target Prediction
- Kinase inhibition: The tetrahydroquinazolinone scaffold is associated with EGFR and VEGFR2 inhibition .
- Antimicrobial activity : Sulfur-containing heterocycles (e.g., sulfanylidene, thiones) disrupt bacterial membranes .
- Solubility advantages : The morpholine group may enhance bioavailability compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
